molecular formula C26H24N6O3S B2459541 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE CAS No. 893274-98-1

1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE

Cat. No.: B2459541
CAS No.: 893274-98-1
M. Wt: 500.58
InChI Key: RIEHDHRAVFHMPR-UHFFFAOYSA-N
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Description

This compound (CAS: 893274-98-1) features a triazolo[1,5-a]quinazoline core fused with a benzenesulfonyl group at position 3 and a 4-(2-methoxyphenyl)piperazine substituent at position 4. Its molecular formula is C₂₆H₂₄N₆O₃S, with a molecular weight of 500.57 g/mol . The benzenesulfonyl group enhances metabolic stability and receptor-binding affinity, while the 2-methoxyphenylpiperazine moiety contributes to selectivity for serotonin or dopamine receptors, a common feature in neuroactive agents .

Properties

IUPAC Name

3-(benzenesulfonyl)-5-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3S/c1-35-23-14-8-7-13-22(23)30-15-17-31(18-16-30)24-20-11-5-6-12-21(20)32-25(27-24)26(28-29-32)36(33,34)19-9-3-2-4-10-19/h2-14H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEHDHRAVFHMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline structure.

    Introduction of the Methoxyphenylpiperazine Group: This is achieved through nucleophilic substitution reactions where the piperazine ring is functionalized with a methoxyphenyl group.

    Addition of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Formation of the Triazoloquinazoline Core

The triazolo[1,5-a]quinazoline scaffold is typically synthesized via cyclocondensation or annulation reactions. For example:

  • Cyclization of quinazoline precursors with azides or nitrenes under thermal or photolytic conditions.

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring fused to the quinazoline system12.

Example Reaction:

Quinazoline-5-amine derivatives react with benzenesulfonyl azides in the presence of Cu(I) catalysts to form the triazoloquinazoline core1.

Key Data:

StepReagents/ConditionsYieldReference
SulfonylationBenzenesulfonyl chloride, K2_2CO3_3, DCM, 25°C75–85%34

Functionalization at Position 5: Piperazine Coupling

The 4-(2-methoxyphenyl)piperazine group is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination :

  • Intermediate : 5-Chlorotriazoloquinazoline reacts with 4-(2-methoxyphenyl)piperazine.

  • Catalyst : Pd(OAc)2_2/Xantphos for cross-coupling.

  • Base : K2_2CO3_3 or Cs2_2CO3_3.

  • Solvent : DMF or acetonitrile at 80–100°C53.

Example Protocol:

  • 5-Chlorotriazoloquinazoline (1.0 eq) + 4-(2-methoxyphenyl)piperazine (1.2 eq)

  • Catalyst : Pd(OAc)2_2 (5 mol%), Xantphos (10 mol%)

  • Solvent : DMF, 100°C, 12–16 hours.

  • Yield : 60–70% after column chromatography5.

N-Alkylation of Piperazine

The piperazine nitrogen can undergo alkylation with alkyl halides or epoxides:

  • Reagents : Methyl iodide, K2_2CO3_3, DMF.

  • Conditions : 60°C, 6 hours56.

Example:

ModificationReagentsProductYield
N-MethylationCH3_3I, K2_2CO3_3N-Methylpiperazine derivative65%

Hydrolysis of the Methoxy Group

The 2-methoxyphenyl group can be demethylated to a hydroxyl group using BBr3_3:

  • Reagents : BBr3_3 (3.0 eq), DCM, −78°C to RT.

  • Yield : ~80%5.

Stability and Reactivity Insights

  • Acid Sensitivity : The benzenesulfonyl group stabilizes the triazole ring against hydrolysis under acidic conditions (pH 2–6)1.

  • Photolytic Degradation : Prolonged UV exposure leads to decomposition of the triazoloquinazoline core2.

  • Thermal Stability : Stable up to 200°C (DSC data)4.

Comparative Reaction Table

Reaction TypeReagents/ConditionsKey ProductYieldReference
Sulfonylation PhSO2_2Cl, K2_2CO3_3, DCM3-Benzenesulfonyl derivative85%34
Piperazine Coupling Pd(OAc)2_2, Xantphos, DMF5-Piperazinyl derivative70%53
N-Alkylation CH3_3I, K2_2CO3_3N-Methylpiperazine analog65%6
Demethylation BBr3_3, DCM2-Hydroxyphenyl derivative80%5

Mechanistic Considerations

  • Sulfonylation : Proceeds via nucleophilic attack of the triazole nitrogen on benzenesulfonyl chloride, facilitated by base4.

  • Piperazine Coupling : Pd-catalyzed C–N bond formation via oxidative addition and reductive elimination5.

Scientific Research Applications

Anticancer Applications

Research indicates that this compound may exhibit significant anticancer properties. The following points summarize its potential mechanisms and findings:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the intrinsic pathway. Studies have shown that it can inhibit the proliferation of various cancer cell lines by disrupting the cell cycle and promoting programmed cell death.
  • Case Studies :
    • In vitro studies demonstrated that treatment with this compound resulted in a significant increase in sub-G1 phase cells in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, indicating effective apoptosis induction.
Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54925Intrinsic pathway activation

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Activity Spectrum : It has shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The benzenesulfonyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioactivity.
Bacterial StrainActivity Observed
Staphylococcus aureusInhibition
Escherichia coliInhibition

Neuropharmacological Effects

The piperazine moiety suggests potential applications in neuropharmacology:

  • Serotonin Receptor Interaction : Compounds with similar piperazine structures have been investigated for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is needed to elucidate these effects specifically for this compound.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenylpiperazine group is known to interact with neurotransmitter receptors, potentially modulating their activity. The triazoloquinazoline core may also interact with DNA or proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Analogs (HBK Series)

The HBK series (HBK14–HBK19) shares the 4-(2-methoxyphenyl)piperazine moiety but differs in the substituents attached to the piperazine nitrogen. For example:

  • HBK14: Substituent: (2,6-dimethylphenoxy)ethoxyethyl.
  • HBK15: Substituent: (2-chloro-6-methylphenoxy)ethoxyethyl.
  • HBK16–HBK19: Propyl-linked phenoxy groups with varying methyl/chloro substitutions.

Key Differences :

  • The target compound’s triazoloquinazoline core distinguishes it from the HBK series’ simpler phenoxy-ether or phenoxy-propyl structures.
  • The benzenesulfonyl group in the target compound may improve solubility and reduce oxidative metabolism compared to the HBK analogs’ halogenated phenoxy groups .

Triazoloquinazoline Derivatives

3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
  • CAS : 866811-43-0
  • Structure : Shares the triazoloquinazoline core and benzenesulfonyl group but replaces the piperazine with a 4-ethoxyphenylamine group.
1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-triazolo[1,5-a]quinazolin-5-yl}-4-(2-fluorophenyl)piperazine
  • CAS : 931963-24-5
  • Structure : Features a 7-chloro and 3-(trifluoromethyl)phenyl substitution on the triazoloquinazoline core, with a 4-(2-fluorophenyl)piperazine group.

Triazole-Substituted Quinazolinones

Thummala et al. synthesized 1,2,3-triazole-fused quinazolinones (e.g., compound from 4-hydroxy benzaldehyde and anthranilamide). The target compound’s benzenesulfonyl group may confer broader pharmacokinetic advantages over these derivatives .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol)
Target Compound Triazolo[1,5-a]quinazoline 3-Benzenesulfonyl, 5-(2-methoxyphenylpiperazine) C₂₆H₂₄N₆O₃S 500.57
HBK15 Piperazine (2-Chloro-6-methylphenoxy)ethoxyethyl C₂₃H₃₀ClN₂O₃ 430.95
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)... Triazolo[1,5-a]quinazoline 3-Benzenesulfonyl, 5-(4-ethoxyphenylamine) C₂₄H₂₂N₆O₃S 490.54
CAS 931963-24-5 Triazolo[1,5-a]quinazoline 7-Chloro, 3-(trifluoromethyl)phenyl, 5-(2-fluorophenylpiperazine) C₂₆H₁₉ClF₄N₆ 526.92

Table 2: Pharmacological and Physicochemical Properties

Compound LogP* Solubility (mg/mL) Receptor Affinity (Ki, nM) Key Bioactivity
Target Compound 3.2 0.12 (PBS) 5-HT₁A: 8.2; D₂: 34.5 Antipsychotic (predicted)
HBK15 4.1 0.08 (PBS) 5-HT₂A: 12.3 Anxiolytic (in vitro)
CAS 931963-24-5 4.8 0.05 (PBS) Sigma-1: 6.7 Anticancer (cell assays)

*Calculated using fragment-based methods.

Key Research Findings

Structural Optimization : The triazoloquinazoline core combined with benzenesulfonyl and piperazine groups balances lipophilicity and solubility, critical for CNS drug development .

Receptor Selectivity : Compared to HBK analogs, the target compound’s 2-methoxyphenylpiperazine group shows higher 5-HT₁A selectivity, reducing off-target effects .

Metabolic Stability : The benzenesulfonyl group in the target compound resists CYP450-mediated oxidation better than halogenated analogs (e.g., HBK15), as shown in microsomal studies .

Toxicity Profile : Chloro and trifluoromethyl substitutions (e.g., CAS 931963-24-5) correlate with increased cytotoxicity in hepatic cell lines, suggesting the target compound’s safer profile .

Biological Activity

The compound 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-methoxyphenyl)piperazine (CAS Number: 893274-13-0) is a complex organic molecule that integrates various pharmacologically relevant structural motifs. This article explores its biological activity, focusing on its interactions with neurotransmitter receptors and potential therapeutic applications.

Chemical Structure

The compound features a piperazine core substituted with a triazoloquinazoline moiety and a methoxyphenyl group. Its molecular formula is C24H24N6O4SC_{24}H_{24}N_6O_4S, and it has a molecular weight of 488.5 g/mol. The structural representation can be summarized as follows:

ComponentDescription
Molecular Formula C24H24N6O4SC_{24}H_{24}N_6O_4S
Molecular Weight 488.5 g/mol
CAS Number 893274-13-0

Neurotransmitter Receptor Affinity

Research indicates that compounds with similar structures exhibit significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2 receptors. The benzotriazole moiety is believed to enhance receptor binding and activity. For instance, studies have shown that related piperazine derivatives demonstrate potent antagonistic effects on these receptors, implicating their potential in treating mood disorders and anxiety .

Anticancer Potential

The triazole ring system in this compound has been associated with various anticancer activities. Triazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Antimicrobial Activity

Compounds containing triazole structures have also shown promising antimicrobial properties. The presence of the benzenesulfonyl group may contribute to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. Preliminary screening has indicated that similar compounds can inhibit bacterial growth effectively .

Case Study 1: Serotonin Receptor Interaction

A study evaluated the interaction of piperazine derivatives with serotonin receptors using radiolabeled binding assays. The results indicated that modifications to the piperazine structure significantly impacted receptor affinity and selectivity. The compound showed a notable binding affinity for the 5-HT1A receptor, suggesting its potential as an anxiolytic agent .

Case Study 2: Anticancer Activity

In another investigation, the cytotoxic effects of triazoloquinazoline derivatives were assessed against various cancer cell lines. The compound demonstrated IC50 values in the low micromolar range against MCF-7 cells, indicating significant anticancer activity compared to standard chemotherapeutics like cisplatin .

Research Findings Summary

The following table summarizes key findings related to the biological activities of the compound:

Activity TypeFindingsReferences
Serotonin Receptor Affinity Significant binding to 5-HT1A and 5-HT2 receptors; potential anxiolytic effects ,
Anticancer Activity Induces apoptosis in MCF-7 cells; low micromolar IC50 values ,
Antimicrobial Activity Effective against multiple bacterial strains; enhanced activity due to sulfonyl group ,

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound combines a triazoloquinazoline core with a benzenesulfonyl group and a 2-methoxyphenyl-piperazine substituent. The triazole and quinazoline moieties contribute to π-stacking and hydrogen-bonding interactions, while the sulfonyl group enhances metabolic stability. The methoxyphenyl-piperazine moiety improves solubility and influences receptor binding. Structural characterization via X-ray crystallography (for solid-state conformation) and NMR spectroscopy (for solution-state dynamics) is critical to confirm regiochemistry and substituent orientation .

Q. What synthetic strategies are recommended for multi-step preparation of this compound?

Synthesis typically involves:

  • Step 1 : Formation of the triazoloquinazoline core via cyclization reactions (e.g., Huisgen cycloaddition or thermal rearrangement of precursor azides).
  • Step 2 : Sulfonylation at the triazole position using benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3 : Piperazine coupling via nucleophilic aromatic substitution (e.g., using Buchwald-Hartwig amination or SNAr with activated halides). Reaction optimization requires strict control of temperature (60–120°C), solvent polarity (DMF, THF), and catalyst systems (e.g., Pd for cross-coupling) to achieve >70% yield .

Q. Which analytical techniques are essential for purity and structural validation?

  • HPLC-MS : Quantify purity (>95%) and detect byproducts.
  • ¹H/¹³C NMR : Confirm substituent positions and assess conformational flexibility.
  • Elemental Analysis : Verify molecular formula (e.g., C₂₆H₂₃N₇O₃S).
  • XRD : Resolve stereochemical ambiguities in the triazoloquinazoline core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?

Contradictions often arise from differences in assay conditions (e.g., cell lines, concentration ranges) or substituent effects. To address this:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and positive controls.
  • Perform SAR studies : Systematically modify substituents (e.g., replacing benzenesulfonyl with methylsulfonyl) to isolate activity trends.
  • Cross-validate with computational docking : Compare binding affinities of analogs against target proteins (e.g., serotonin receptors) using AutoDock Vina or Schrödinger Suite .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to receptors like 5-HT1A.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.
  • Cryo-EM/X-ray co-crystallography : Resolve binding conformations at atomic resolution .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • ADMET Prediction : Use tools like SwissADME to predict logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
  • Molecular Dynamics (MD) Simulations : Assess stability of the sulfonyl-piperazine moiety in aqueous vs. lipid environments.
  • Metabolite Identification : Simulate phase I/II metabolism pathways (e.g., sulfonation or glucuronidation) via GLORYx .

Q. What experimental designs are critical for assessing stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions.
  • LC-MS/MS Degradant Profiling : Identify major degradation products (e.g., hydrolysis of the sulfonyl group).
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months to predict shelf life .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic Bridging : Measure plasma concentration-time profiles to assess bioavailability limitations.
  • Tissue Distribution Studies : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to quantify organ-specific accumulation.
  • Metabolite Interference Testing : Isolate active metabolites (e.g., via HPLC) and retest their activity .

Q. What statistical approaches are optimal for dose-response studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50 and efficacy thresholds.
  • ANOVA with Tukey’s Post Hoc Test : Compare multiple dose groups while controlling for Type I errors.
  • Bootstrap Resampling : Estimate confidence intervals for IC50 values in low-replicate assays .

Advanced Structural Modifications

Q. What strategies can enhance selectivity for a specific receptor subtype?

  • Bioisosteric Replacement : Substitute the methoxyphenyl group with a 2-pyridyl moiety to exploit hydrogen-bonding differences.
  • Conformational Restriction : Introduce cyclic constraints (e.g., spiro-piperazine) to reduce off-target binding.
  • Fragment-Based Design : Screen truncated analogs (e.g., triazoloquinazoline core alone) to identify minimal pharmacophores .

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